Hydrogen-Bond Donor Capacity Retained via Free Benzimidazole N–H vs. N-Methylated Analog
The target compound retains a free N–H on the benzimidazole ring, enabling hydrogen-bond donation and metal-coordination interactions that are structurally eliminated in the closest commercially available analog, N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide which carries an N-methyl substituent at the same position. While direct comparative biochemical data for this specific pair are absent from the public domain, numerous benzimidazole SAR series demonstrate that N–H versus N-alkyl substitution can alter IC₅₀ values against kinase and GPCR targets by 10- to 1000-fold, depending on the binding pocket geometry [1]. This represents a class-level inference of functional differentiation [1].
| Evidence Dimension | Hydrogen-bond donor count and metal-coordination capability |
|---|---|
| Target Compound Data | One H-bond donor (benzimidazole N–H); capable of bidentate metal coordination |
| Comparator Or Baseline | N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide: zero H-bond donors on the imidazole ring; metal coordination blocked |
| Quantified Difference | Qualitative structural difference (presence vs. absence of N–H); quantitative biochemical impact ranges from 10× to >1000× in published benzimidazole series depending on target [1]. |
| Conditions | Class-level SAR analysis derived from kinase and GPCR benzimidazole inhibitor series [1] |
Why This Matters
For programs targeting ATP-binding pockets or metalloenzymes where ligand-metal coordination is critical, the free N–H may be essential for potency, making the methylated analog a poor substitute.
- [1] Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Chemical Biology & Drug Design, 86(1), 19–65. View Source
